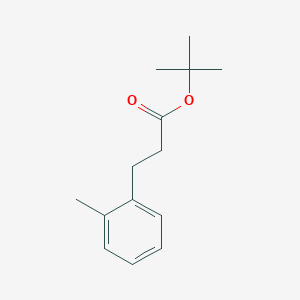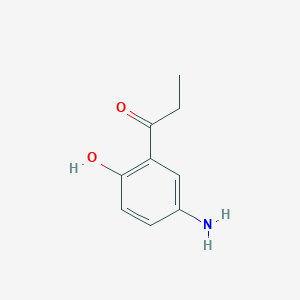
1-(5-Amino-2-hydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, along with a propanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
5’-Amino-2’-hydroxypropiophenone is a key intermediate in the synthesis of camptothecin analogs, including 7-Ethyl-10-hydroxycamptothecin (SN-38) . SN-38 is a potent antineoplastic agent, most commonly used to treat metastatic carcinoma . Therefore, the primary targets of 5’-Amino-2’-hydroxypropiophenone are the cellular components involved in the synthesis and action of SN-38.
Mode of Action
It is known that this compound is crucial in the synthesis of sn-38 . SN-38, once synthesized, inhibits the action of topoisomerase I, an enzyme that relieves strain in DNA by inducing reversible single-strand breaks . By inhibiting this enzyme, SN-38 prevents DNA replication and transcription, leading to cell death .
Biochemical Pathways
5’-Amino-2’-hydroxypropiophenone is involved in the biochemical pathways leading to the synthesis of SN-38 . These pathways involve a series of chemical reactions, including condensation, reduction, and cyclization . The downstream effects of these pathways include the production of SN-38 and the subsequent inhibition of topoisomerase I .
Pharmacokinetics
The compound’s role as a precursor in the synthesis of sn-38 suggests that its absorption, distribution, metabolism, and excretion (adme) properties may be similar to those of sn-38 . SN-38 is known to have good bioavailability and is metabolized in the liver .
Result of Action
The primary result of the action of 5’-Amino-2’-hydroxypropiophenone is the synthesis of SN-38 . The action of SN-38 leads to the inhibition of topoisomerase I, preventing DNA replication and transcription, and ultimately leading to cell death . This makes SN-38, and by extension 5’-Amino-2’-hydroxypropiophenone, effective in the treatment of metastatic carcinoma .
Action Environment
The action of 5’-Amino-2’-hydroxypropiophenone, like many chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical compounds .
Biochemical Analysis
Biochemical Properties
5’-Amino-2’-hydroxypropiophenone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-hydroxyphenyl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-amino-2-hydroxybenzaldehyde with a suitable ketone, followed by reduction to yield the desired product . The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated reactors, precise temperature control, and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
1-(5-Amino-2-hydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-hydroxyphenyl)propan-1-one: This compound has a similar structure but with different positions of the amino and hydroxyl groups.
1-(4-Amino-2-hydroxyphenyl)propan-1-one: Another isomer with the amino and hydroxyl groups in different positions on the phenyl ring.
Uniqueness
1-(5-Amino-2-hydroxyphenyl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-(5-amino-2-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPNKYABIOFPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
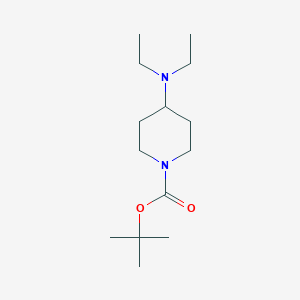
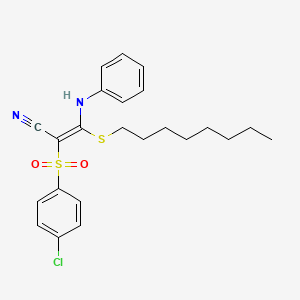
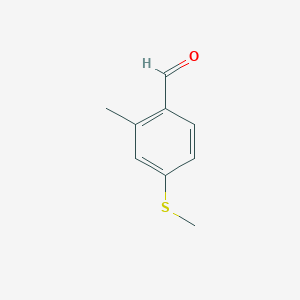
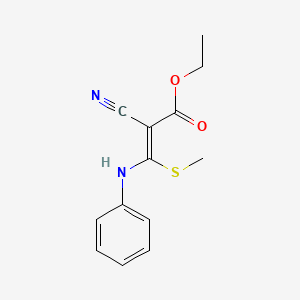

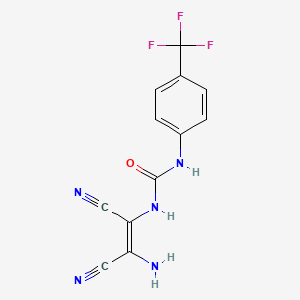
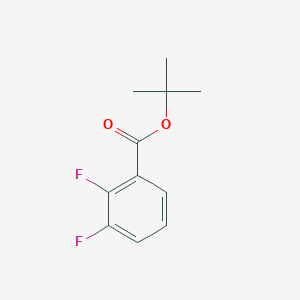
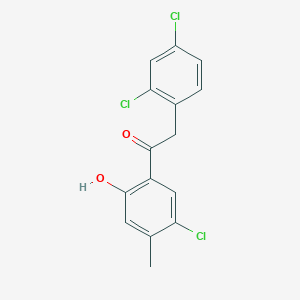
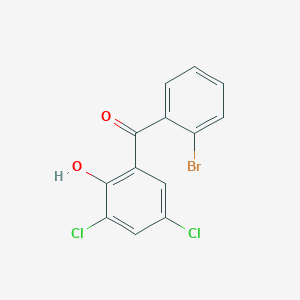
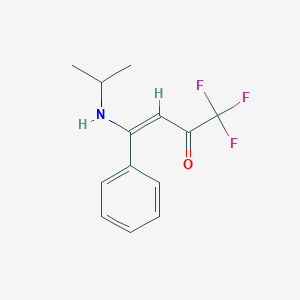
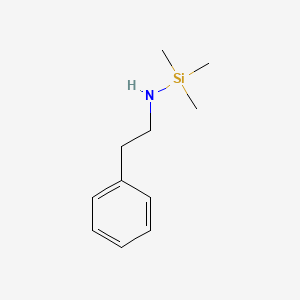
![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)

